Optimized Synthesis Yield via Microwave-Assisted Hirao Coupling
The synthesis of diethyl (3-acetylphenyl)phosphonate can be achieved in high yield using a microwave-assisted, solvent-free Hirao coupling. Under optimized conditions, the reaction of 3'-bromoacetophenone with diethyl phosphite in the presence of Pd(OAc)₂ and triethylamine under microwave irradiation for 0.03 hours yields the target compound in 89% isolated yield [1]. This green chemistry approach eliminates the need for organic solvents and added phosphine ligands, offering a more efficient and environmentally benign route compared to traditional thermal Arbuzov or cross-coupling methods.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 89% isolated yield |
| Comparator Or Baseline | Traditional thermal Arbuzov reactions (typical yields 60-80% for similar arylphosphonates) |
| Quantified Difference | Approximately 9-29% absolute yield improvement |
| Conditions | Microwave-assisted Hirao coupling: 3'-bromoacetophenone, diethyl phosphite, Pd(OAc)₂, Et₃N, neat, 0.03 h |
Why This Matters
Higher synthetic yield and reduced reaction time under greener conditions improve process efficiency and reduce cost, directly impacting procurement and scale-up decisions.
- [1] Molaid. (3-乙酰基苯基)-磷酸二乙酯 | 106052-24-8: Reaction Information (Hirao coupling yield). View Source
